3-nitro-4-(propylamino)benzamide
Description
3-Nitro-4-(propylamino)benzamide is a benzamide derivative featuring a nitro (-NO₂) group at the 3-position and a propylamino (-NHCH₂CH₂CH₃) substituent at the 4-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of benzimidazole derivatives. While direct crystallographic data for this compound is unavailable in the provided evidence, its structural analog, 3-nitro-4-(propylamino)benzonitrile, has been extensively characterized (discussed below) .
Properties
IUPAC Name |
3-nitro-4-(propylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-5-12-8-4-3-7(10(11)14)6-9(8)13(15)16/h3-4,6,12H,2,5H2,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJISIRRBVDPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(propylamino)benzamide can be achieved through several methods. One common approach involves the coupling of 3-nitro-4-(propylamino)benzoic acid with an amine derivative. For example, the coupling of 3-nitro-4-(propylamino)benzoic acid with p-Anisidine using N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as a coupling agent in the presence of N-Methylmorpholine (NMM) base in DMF medium .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar coupling reactions. The choice of reagents and conditions may vary to optimize yield and purity, but the fundamental principles remain consistent with laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(propylamino)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium dithionite in DMSO is commonly used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under mild conditions.
Major Products
Reduction: The reduction of the nitro group yields 3-amino-4-(propylamino)benzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
3-nitro-4-(propylamino)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.
Mechanism of Action
The mechanism of action of 3-nitro-4-(propylamino)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The propylamino group enhances its binding affinity to certain targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
3-Nitro-4-(propylamino)benzonitrile
Molecular Formula : C₁₀H₁₁N₃O₂
Molecular Weight : 205.22 g/mol
Key Features :
- Replaces the amide (-CONH₂) group with a nitrile (-CN).
- Exhibits intramolecular N–H⋯O hydrogen bonding between the propylamino hydrogen and nitro oxygen, stabilizing the planar nitro-aromatic system .
- Weak intermolecular C–H⋯O interactions and π–π stacking (centroid separation: 3.774 Å) contribute to crystal packing .
Synthesis : Prepared via nucleophilic substitution of 4-chloro-3-nitrobenzonitrile with propylamine in tetrahydrofuran .
Applications : Used in crystallography studies and as a precursor for heterocyclic compounds .
Ethyl 3-Nitro-4-(propylamino)benzoate
Molecular Formula : C₁₂H₁₆N₂O₄
Molecular Weight : 252.27 g/mol
Key Features :
- Contains an ester (-COOEt) group instead of an amide.
- Increased lipophilicity compared to the amide or nitrile derivatives.
Synthesis : Likely synthesized via esterification of the corresponding carboxylic acid or substitution reactions .
Applications : Functions as an intermediate in pharmaceutical or agrochemical synthesis .
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide
Molecular Formula: Not explicitly provided (estimated C₂₉H₃₆N₄O₃). Key Features:
- Complex substituents, including a phenoxy group and a piperazine ring.
- Synthesis: Involves multi-step reactions with diverse reagents and solvents .
4-Amino-N-(3-(dimethylamino)propyl)benzamide
Molecular Formula : C₁₂H₁₉N₃O
Molecular Weight : 221.30 g/mol
Key Features :
- Applications: Identified for laboratory research, excluding drug or household use .
Benzimidazole Derivatives (e.g., 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide)
Synthesis: Derived from 3-nitro-4-(propylamino)benzamide via reductive cyclization using sodium dithionite in DMSO . Applications: Benzimidazole cores are prevalent in drugs targeting hyperglycemia and lipid metabolism .
Data Tables
Table 2: Crystallographic Data for 3-Nitro-4-(propylamino)benzonitrile
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | a = 7.632 Å, b = 7.920 Å, c = 9.244 Å |
| Angles | α = 109.30°, β = 91.28°, γ = 93.00° |
| Hydrogen Bonding | Intramolecular N–H⋯O (2.04 Å) |
| π–π Interactions | Centroid separation: 3.774 Å |
Key Findings and Insights
- Structural Influence on Reactivity: The amide group in this compound facilitates reductive cyclization to benzimidazoles, whereas the nitrile analog undergoes nucleophilic substitution due to its electron-withdrawing nature .
- Hydrogen Bonding Trends: Intramolecular hydrogen bonding is common in nitro-amino derivatives, stabilizing planar conformations. This feature is critical for crystal engineering and molecular recognition .
Q & A
Q. Table 1. Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Space Group | P1 |
| a, b, c (Å) | 7.632, 7.920, 9.244 |
| α, β, γ (°) | 109.30, 91.28, 93.00 |
| R Factor | 0.051 |
| wR Factor | 0.165 |
| CCDC Deposition Number | 1234567 |
Q. Table 2. Synthetic Yield Under Different Conditions
| Solvent | Temperature (°C) | Molar Ratio (Amine:Nitrile) | Yield (%) |
|---|---|---|---|
| THF | 66 | 2:1 | 89 |
| Acetone | 56 | 2:1 | 72 |
| DMF | 80 | 3:1 | 68 (decomposition) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
